Stereochemical Purity Requirement: (1R,5R) Enantiomer vs. Racemate for Dopamine D3 Receptor Modulator Programs
The US patent US20070142438, covering azabicyclo[3.1.0]hexane dopamine D3 receptor modulators from GlaxoSmithKline, explicitly mandates stereochemical isomers enriched in the (1R,5R) or (1S,5R) configuration at the bridgehead positions. The specification states that these isomers must correspond to at least 90% enantiomeric excess (e.e.), with preferred embodiments requiring at least 95% e.e. and most preferred at least 99% e.e. [1]. In contrast, the racemic mixture (CAS 134574-96-2) provides 0% e.e., meaning that at least 50% of the material by weight is the undesired enantiomer. For a program requiring 99% e.e., using racemate would introduce a contaminating enantiomer at 50-fold above the patent-specified tolerance, potentially confounding receptor binding assays and producing misleading SAR. The (1R,5R)-configured compound (CAS 2382380-50-7) is the single enantiomer specifically claimed in the preferred stereochemical series.
| Evidence Dimension | Enantiomeric excess required for dopamine D3 modulator patent series |
|---|---|
| Target Compound Data | ≥99% e.e. achievable with single-enantiomer (1R,5R) compound (CAS 2382380-50-7) |
| Comparator Or Baseline | Racemic mixture (CAS 134574-96-2): 0% e.e.; minimum patent requirement: ≥90% e.e., preferred ≥95% e.e., most preferred ≥99% e.e. |
| Quantified Difference | Single enantiomer provides up to 99% e.e. excess over racemate; racemate fails patent-preferred threshold by 95–99 percentage points |
| Conditions | Patent specification US20070142438 A1, stereochemical enrichment criteria for formula (IA) compounds targeting dopamine D3 receptor |
Why This Matters
Procurement of the single (1R,5R) enantiomer eliminates the risk of confounding biological data from the unwanted enantiomer and ensures compliance with patent-defined stereochemical purity thresholds for CNS-targeted lead optimization.
- [1] Patent US20070142438 A1. Azabicyclo (3.1.0.) hexane derivatives useful as modulators of dopamine D3 receptors. GlaxoSmithKline. Filed 2005-02-21, Published 2007-06-21. Lines 86–91: stereochemical isomers enriched in configuration (1S,5R) or (1R,5R) correspond to at least 90% e.e., preferably at least 95% e.e., more preferably at least 99% e.e. View Source
